molecular formula C12H15NO4 B14370938 Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate CAS No. 91642-10-3

Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate

Cat. No.: B14370938
CAS No.: 91642-10-3
M. Wt: 237.25 g/mol
InChI Key: ONNUJBXNPZTHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of two ester groups attached to a benzene ring, along with an ethylamino substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate typically involves the esterification of 5-(ethylamino)benzene-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-bromobenzene-1,3-dicarboxylate
  • Dimethyl 5-nitrobenzene-1,3-dicarboxylate
  • Dimethyl 5-hydroxybenzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.

Properties

CAS No.

91642-10-3

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C12H15NO4/c1-4-13-10-6-8(11(14)16-2)5-9(7-10)12(15)17-3/h5-7,13H,4H2,1-3H3

InChI Key

ONNUJBXNPZTHNE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.